4-(1-Aminopropyl)-2,3-dichlorophenol

Description

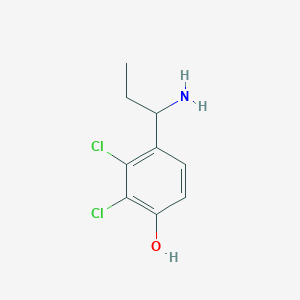

4-(1-Aminopropyl)-2,3-dichlorophenol is a chlorinated phenolic compound characterized by a dichlorophenol backbone (Cl substitutions at positions 2 and 3) and a 1-aminopropyl group at position 2. This structure combines the aromatic reactivity of dichlorophenols with the functional versatility of an aliphatic amine, making it a candidate for pharmacological and catalytic applications. The compound’s stereochemistry (if chiral) and intramolecular hydrogen bonding (e.g., O–H⋯N interactions) likely influence its physicochemical behavior and bioactivity .

Properties

Molecular Formula |

C9H11Cl2NO |

|---|---|

Molecular Weight |

220.09 g/mol |

IUPAC Name |

4-(1-aminopropyl)-2,3-dichlorophenol |

InChI |

InChI=1S/C9H11Cl2NO/c1-2-6(12)5-3-4-7(13)9(11)8(5)10/h3-4,6,13H,2,12H2,1H3 |

InChI Key |

IICQQLIQEQRMOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C(=C(C=C1)O)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminopropyl)-2,3-dichlorophenol typically involves the reaction of 2,3-dichlorophenol with 1-aminopropane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the chlorine atoms by the aminopropyl group. The reaction is typically conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminopropyl)-2,3-dichlorophenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to remove the chlorine atoms.

Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can replace the chlorine atoms under basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dechlorinated phenol derivatives.

Substitution: Various substituted phenol compounds depending on the nucleophile used.

Scientific Research Applications

4-(1-Aminopropyl)-2,3-dichlorophenol has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Aminopropyl)-2,3-dichlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The phenol group can also participate in redox reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison of 4-(1-Aminopropyl)-2,3-dichlorophenol with other chlorophenols and aminophenol derivatives is outlined below:

Key Observations :

- Intramolecular hydrogen bonds (e.g., O–H⋯N) may stabilize the structure, similar to chiral aminophenols used in catalysis .

Enzymatic Interactions :

- The amine group in this compound could alter its enzymatic recognition compared to non-aminated analogs .

Environmental and Toxicological Profiles

- Degradation: Chlorophenols like 2,4,6-trichlorophenol undergo reductive dechlorination to less chlorinated products (e.g., 2,4-DCP, 4-CP) in the presence of electron donors (e.g., lactate) . The aminopropyl group may slow degradation due to steric hindrance.

- Toxicity: Dichlorophenols are generally toxic to aquatic life and may bioaccumulate. The amine group could introduce additional neurotoxic or nephrotoxic risks, requiring further study .

Biological Activity

4-(1-Aminopropyl)-2,3-dichlorophenol is a chemical compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H10Cl2N

- Molecular Weight : 203.09 g/mol

- IUPAC Name : this compound

The biological activity of this compound is largely influenced by its structural components, particularly the dichlorophenol moiety and the aminopropyl group. These features allow for interactions with biological targets such as enzymes and receptors.

Key Mechanisms :

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent.

Biological Activity Overview

Case Studies and Research Findings

-

Antioxidant Evaluation :

A study evaluated the antioxidant capacity of various compounds including this compound using DPPH and ABTS assays. The results indicated a strong ability to reduce oxidative stress markers in vitro, suggesting its potential for therapeutic applications in oxidative stress-related conditions . -

Antimicrobial Activity :

Research conducted on the antimicrobial properties revealed that this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be low, indicating high potency . -

Cytotoxic Effects :

In a study assessing the cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7), this compound showed an IC50 value indicating effective inhibition of cell proliferation. This suggests potential utility in cancer treatment strategies .

Comparative Analysis

Comparative studies with similar compounds reveal that the presence of both amino and dichloro groups significantly enhances biological activity compared to simpler phenolic compounds.

| Compound | Antioxidant Activity | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | High | Significant | Low |

| 2,4-Dichlorophenol | Moderate | Moderate | High |

| 4-Amino-2,3-dichlorophenol | Low | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.